molecular formula C₁₄H₂₃ClN₂O B033291 2-(Diethylamino)-N-(2,4-dimethylphenyl)acetamide Hydrochloride CAS No. 17289-54-2

2-(Diethylamino)-N-(2,4-dimethylphenyl)acetamide Hydrochloride

Cat. No. B033291
CAS RN: 17289-54-2
M. Wt: 270.8 g/mol
InChI Key: ZLAAATDLPBWPOO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(Diethylamino)-N-(2,4-dimethylphenyl)acetamide Hydrochloride involves precise chemical processes and methodologies. Studies have detailed the development and validation of methods for its determination and synthesis, emphasizing the importance of accurate and efficient synthesis techniques for its study and application in pharmaceutical formulations and other chemical compounds (Shabir, 2004).

Molecular Structure Analysis

Molecular structure analysis of this compound has revealed significant insights into its stability and bioactivity. Research utilizing density functional theory and molecular docking studies has provided comprehensive data on its molecular structure, indicating how structural components like secondary amide groups and π → π∗ interactions contribute to the molecule's stability and biological activity (Anban, Pradhan, & James, 2017).

Chemical Reactions and Properties

2-(Diethylamino)-N-(2,4-dimethylphenyl)acetamide Hydrochloride engages in various chemical reactions, showcasing its versatility and functionality in chemical synthesis. Studies have documented its involvement in reactions leading to the formation of cyclic dienediamines and its behavior in complex chemical environments, illustrating its reactivity and potential for creating novel compounds (Shanazarov et al., 1987).

Physical Properties Analysis

The physical properties of 2-(Diethylamino)-N-(2,4-dimethylphenyl)acetamide Hydrochloride, such as solubility, melting point, and crystalline structure, have been thoroughly examined. X-ray crystallography and other analytical techniques have been employed to elucidate its physical characteristics, contributing to a deeper understanding of how these properties influence its chemical behavior and application potential (Latif et al., 1999).

Chemical Properties Analysis

The chemical properties of 2-(Diethylamino)-N-(2,4-dimethylphenyl)acetamide Hydrochloride, including reactivity, stability, and interaction with other chemical entities, have been the focus of extensive research. Investigations into its chemical structure, bonding, and interactions provide valuable insights into its mechanisms of action and potential applications in various scientific domains (Arjunan et al., 2012).

Scientific Research Applications

1. Structural and Medicinal Applications

  • 2-(Diethylamino)-N-(2,4-dimethylphenyl)acetamide, commonly known as lidocaine, is used in various branches of medicine. Its structural aspects, including different salts and complexes like hydrochloride monohydrate and hydrohexafluoroarsenate, have been explored (Tsitsishvili & Amirkhanashvili, 2022).

2. Bioactivity and Molecular Properties

  • Studies have optimized the structure of 2-(diethylamino)-N-(2, 6-dimethylphenyl)-acetamide using density functional theory. This research delved into its bioactivity through hyper conjugative interactions, current–potential curves, and molecular docking simulations, contributing to understanding its pharmacokinetic behavior (Anban, Pradhan, & James, 2017).

3. Pharmaceutical Formulation Analysis

  • A high-performance liquid chromatographic method was developed for determining this compound in gel formulations, indicating its application in quality control and analysis of pharmaceutical products (Shabir, 2004).

4. Potential in Antipsychotic Treatment

  • Research indicates that derivatives of 2-(diethylamino)-N-(2,4-dimethylphenyl)acetamide possess potential antipsychotic properties. This is evident in its metabolites showing active behavior in behavioral animal tests without interacting with dopamine receptors, suggesting its use in developing new antipsychotic drugs (Wise et al., 1987).

5. Herbicidal and Pesticidal Applications

  • The compound's derivatives have been used as herbicides and pesticides, proving effective in controlling weeds and pests in various agricultural crops (Weisshaar & Böger, 1989).

6. Use in Analyzing Protein Movement in Chloroplasts

  • Studies involving 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide have contributed to understanding proton movement across the chloroplast envelope in plants, affecting photosynthesis and stromal pH regulation (Peters & Berkowitz, 1991).

properties

IUPAC Name

2-(diethylamino)-N-(2,4-dimethylphenyl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O.ClH/c1-5-16(6-2)10-14(17)15-13-8-7-11(3)9-12(13)4;/h7-9H,5-6,10H2,1-4H3,(H,15,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLAAATDLPBWPOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(=O)NC1=C(C=C(C=C1)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40938232
Record name 2-(Diethylamino)-N-(2,4-dimethylphenyl)ethanimidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40938232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Diethylamino)-N-(2,4-dimethylphenyl)acetamide Hydrochloride

CAS RN

17289-54-2
Record name 2-(Diethylamino)-N-(2,4-dimethylphenyl)ethanimidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40938232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17289-54-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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